molecular formula C10H8FN3O B15273838 5-(4-Fluorophenoxy)pyrimidin-2-amine

5-(4-Fluorophenoxy)pyrimidin-2-amine

Cat. No.: B15273838
M. Wt: 205.19 g/mol
InChI Key: IVBCSVBBDXDDFV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

5-(4-Fluorophenoxy)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenoxy)pyrimidin-2-amine is unique due to the presence of both the fluorophenoxy and amino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

5-(4-fluorophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H,(H2,12,13,14)

InChI Key

IVBCSVBBDXDDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(N=C2)N)F

Origin of Product

United States

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